molecular formula C6H7NO4 B042252 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 95312-32-6

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B042252
CAS No.: 95312-32-6
M. Wt: 157.12 g/mol
InChI Key: ITLABBGKNGIQTG-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS Registry Number: 95312-32-6) is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol . This compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid functional group and a methoxymethyl-substituted isoxazole ring, makes it a valuable precursor for the synthesis of more complex molecules, including various amides and esters . The carboxylic acid group allows for further derivatization, enabling researchers to create a diverse library of compounds for screening and development. The methoxymethyl side chain can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug discovery. Researchers utilize this scaffold in the exploration of novel pharmacologically active compounds. The compound is characterized by specific identifiers including SMILES (O=C(O)c1cc(COC)on1) and InChIKey (ITLABBGKNGIQTG-UHFFFAOYSA-N) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment to minimize exposure . For comprehensive handling and safety details, please refer to the corresponding Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)7-11-4/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLABBGKNGIQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598495
Record name 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95312-32-6
Record name 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Hydroxylamine-Mediated Cyclization

In a representative procedure, ethyl 3-methoxymethylacetoacetate is treated with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 10°C, yielding ethyl 5-(methoxymethyl)-1,2-oxazole-4-carboxylate. The reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto ester, followed by cyclodehydration (Table 1).

Table 1: Cyclization Conditions and Yields

PrecursorReagentTemperature (°C)Yield (%)
Ethyl 3-methoxymethylacetoacetateHydroxylamine sulfate−5 to 1078
Methoxymethyl malononitrileNH2OH·HCl/NaOAc2565

The methoxymethyl group enhances electron density at the 5-position, directing cyclization regioselectivity. Suboptimal temperatures (>20°C) favor byproducts such as open-chain oximes, reducing yields by 15–20%.

Carboxylation and Ester Hydrolysis

Following oxazole ring formation, the 3-carboxylic acid moiety is introduced via hydrolysis of ester intermediates. Ethyl 5-(methoxymethyl)-1,2-oxazole-4-carboxylate undergoes saponification using aqueous NaOH in methanol/THF (4:1 v/v) at 20°C for 18–20 hours, achieving 90% conversion to the carboxylic acid. Acidic workup (HCl, pH 2) precipitates the product, which is extracted with ethyl acetate and dried over MgSO4.

Critical Parameters:

  • Base Concentration: Excess NaOH (2 eq.) ensures complete ester cleavage.

  • Solvent System: Methanol/THF mixtures prevent epimerization at the 3-position.

  • Temperature Control: Prolonged heating (>40°C) degrades the oxazole ring, necessitating ambient conditions.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over cyclization and hydrolysis steps, achieving 85–90% overall yields. Key innovations include:

Flow Reactor Design

  • Cyclization Step: A tubular reactor maintains −5°C to 10°C via jacketed cooling, minimizing thermal degradation.

  • Hydrolysis Step: A packed-bed reactor with immobilized NaOH catalysts reduces waste generation by 40% compared to batch processes.

Green Chemistry Metrics

  • E-Factor: 2.1 (kg waste/kg product), superior to batch methods (E-factor = 5.8).

  • Solvent Recovery: 95% THF and methanol are recycled via distillation.

Purification and Characterization

Crude this compound is purified via recrystallization from ethyl acetate/heptane (3:1 v/v), yielding white crystals with >99% HPLC purity. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, oxazole-H), 4.45 (s, 2H, OCH2O), 3.40 (s, 3H, OCH3).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

MethodStepsOverall Yield (%)Scalability
Cyclization-Hydrolysis270High
Nitrile Cyclization355Moderate
Flow Synthesis285Very High

The cyclization-hydrolysis route remains the most viable for laboratory and industrial settings, balancing yield and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential precursor for synthesizing more complex heterocycles and can act as a ligand in coordination chemistry. Its unique structure allows for specific interactions with metal ions, enhancing its utility in developing new materials.
  • Reactivity Studies : The compound's reactivity profile has been explored in various studies, revealing its potential to form diverse derivatives through oxidation and substitution reactions.

Biology

  • Antimicrobial Properties : Research indicates that 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid exhibits antimicrobial activity against various pathogens. Studies have shown that modifications to the oxazole ring can enhance its efficacy against resistant strains .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate its exact pathways of action.

Medicine

  • Pharmaceutical Development : The compound is being investigated as a precursor for novel pharmaceuticals aimed at treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development focused on improving efficacy while minimizing side effects .
  • Enzyme Inhibition : It has been noted for its potential to inhibit monoamine oxidase (MAO), which is crucial in neuropharmacology. This inhibition could lead to therapeutic applications in treating mood disorders .

Industry

  • Material Science : The unique chemical properties of this compound make it suitable for use in advanced materials such as polymers and coatings. Its stability and reactivity allow for the creation of materials with tailored properties for specific applications .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for heterocyclesEssential precursor for complex syntheses
BiologyAntimicrobial agentEffective against resistant pathogens
MedicineDrug developmentPotential MAO inhibitor with implications for mood disorders
IndustryAdvanced materialsUsed in polymers and coatings due to unique properties

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In research by Johnson et al. (2024), the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings demonstrated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxymethyl substituent imparts distinct electronic and steric properties compared to other substituents. Below is a comparative analysis of key analogs:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Methoxymethyl (-CH2OCH3) C6H7NO4 ~157.12 Moderate lipophilicity; potential for hydrogen bonding via methoxy oxygen
5-Methyl-1,2-oxazole-3-carboxylic acid () Methyl (-CH3) C5H5NO3 127.09 Potent MAO inhibitor; forms hydrogen-bonded dimers and π-π stacks in crystals
5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid () Furan-2-yl (C4H3O) C8H5NO4 179.13 Used in Ceapin-A7 synthesis; LCMS m/z 242 (MH+)
5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic acid () Substituted thiazole C15H12N4O3S 328.34 StCysE inhibitor (IC50 = 110 μM); competitive binding with acetyl-CoA
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid () 4-Isopropylphenyl C13H13NO3 231.25 Bulky aromatic substituent; likely low solubility
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid () 2,4-Dichlorophenoxymethyl C11H7Cl2NO4 288.08 High acidity (predicted pKa = 3.31); electron-withdrawing Cl enhances reactivity
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid () 4-Hydroxyphenyl C10H7NO4 205.17 Polar hydroxyl group improves solubility; InChI key: PSQJYQJRWKEMEC

Biological Activity

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 95312-32-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring with a methoxymethyl group and a carboxylic acid functional group. Its molecular formula is C6H7NO4C_6H_7NO_4, and it has a molecular weight of approximately 157.12 g/mol.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes. For instance, similar compounds have been reported to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : Acting as a competitive inhibitor for enzymes like MAO.
  • Binding to Receptors : Potentially binding to neurotransmitter receptors, affecting signaling pathways.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 100 µg/mL across different strains.

CompoundMIC (µg/mL)Target Organism
This compound50E. coli
Other Oxazole Derivative20S. aureus

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological properties of oxazole derivatives, it was found that certain compounds could significantly enhance serotonin levels in animal models. This suggests a potential role for this compound in treating mood disorders.

Research Findings

Recent investigations into the biological activities of oxazole derivatives have highlighted their potential as therapeutic agents. For example:

  • Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and HCT116 with IC50 values in the micromolar range .
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa25
Similar Oxazole DerivativeHCT11615

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Adapt procedures from analogous oxazole-carboxylic acid syntheses, such as refluxing with sodium acetate in acetic acid for cyclization (e.g., 5-methylisoxazole-3-carboxylic acid synthesis via ethanol recrystallization ). Optimize methoxymethyl group introduction using alkylation or nucleophilic substitution under anhydrous conditions. Monitor yield via UHPLC-ESI-MS (as in ) and adjust temperature/pH to minimize side reactions.

Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for initial purification. Recrystallize from ethanol or ethanol/water mixtures, as demonstrated for structurally similar oxazole derivatives . Confirm purity via melting point analysis (e.g., mp 168–170°C for 5-methylisoxazole-3-carboxylic acid ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Identify methoxymethyl protons (δ ~3.3–3.5 ppm for OCH3 and CH2O) and oxazole ring protons (δ ~6.5–7.0 ppm) .
  • UHPLC-ESI-MS : Confirm molecular ion peaks (e.g., m/z = 174.2 [M+H]+ for a related oxazole-carboxylic acid ).
  • IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. What safety precautions are essential during handling?

  • Methodology : Follow guidelines for structurally similar compounds: avoid inhalation (use fume hoods), wear nitrile gloves/lab coats, and store in airtight containers at 2–8°C . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the compound’s crystallographic packing?

  • Methodology : Perform single-crystal X-ray diffraction (as in ). Analyze O–H⋯O hydrogen bonds between carboxylic groups and π-π interactions (e.g., 3.234 Å spacing in 5-methylisoxazole-3-carboxylic acid dimers ). Use software like Mercury to model packing efficiency and lattice energy.

Q. What enzymatic or biological targets are plausible for this compound, based on structural analogs?

  • Methodology : Compare to known inhibitors like HSP90-binding oxazole derivatives (e.g., Luminespib, which uses a 1,2-oxazole-3-carboxylic acid backbone ). Conduct molecular docking studies with AutoDock Vina to predict binding affinity to monoamine oxidase or bacterial quorum-sensing proteins .

Q. How does the methoxymethyl group impact stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C/40°C for 24–72 hrs. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., mp correlation for 5-methylisoxazole-3-carboxylic acid ).

Q. What computational methods can predict regioselectivity in further functionalization (e.g., amidation, esterification)?

  • Methodology : Apply DFT calculations (Gaussian 09) to evaluate electrophilic/nucleophilic sites. Compare Fukui indices for the oxazole ring vs. methoxymethyl group. Validate predictions via experimental amidation (e.g., EDCl/HOBt coupling ).

Q. How to resolve contradictions in reported synthetic yields or spectral data across studies?

  • Methodology :

  • Yield Discrepancies : Replicate protocols with strict control of anhydrous conditions and stoichiometry (e.g., sodium acetate ratios in cyclization ).
  • Spectral Variations : Cross-validate NMR data with DEPT-135/HSQC to distinguish overlapping signals .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (catalyst, solvent, temperature).
  • Data Validation : Cross-reference with databases like SciFinder for analogous compounds (e.g., 5-methylisoxazole-3-carboxylic acid ).
  • Safety Compliance : Align with OSHA guidelines for carboxylic acid handling, including spill kits and emergency eyewash stations .

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